4-Chloro-3-fluoro-2-methylpyridine

Lipophilicity Drug Design Physicochemical Properties

4-Chloro-3-fluoro-2-methylpyridine is a polysubstituted halogenated pyridine derivative characterized by a unique 2-methyl-3-fluoro-4-chloro substitution pattern. This compound serves primarily as a specialized building block in medicinal chemistry and agrochemical research, with documented utility in the synthesis of p38 MAP kinase inhibitor scaffolds and other heterocyclic systems.

Molecular Formula C6H5ClFN
Molecular Weight 145.56 g/mol
CAS No. 1195251-01-4
Cat. No. B1603475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-fluoro-2-methylpyridine
CAS1195251-01-4
Molecular FormulaC6H5ClFN
Molecular Weight145.56 g/mol
Structural Identifiers
SMILESCC1=NC=CC(=C1F)Cl
InChIInChI=1S/C6H5ClFN/c1-4-6(8)5(7)2-3-9-4/h2-3H,1H3
InChIKeyQKONHJYDMVSGAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-3-fluoro-2-methylpyridine (CAS 1195251-01-4) Procurement Guide for Halogenated Pyridine Building Blocks


4-Chloro-3-fluoro-2-methylpyridine is a polysubstituted halogenated pyridine derivative characterized by a unique 2-methyl-3-fluoro-4-chloro substitution pattern . This compound serves primarily as a specialized building block in medicinal chemistry and agrochemical research, with documented utility in the synthesis of p38 MAP kinase inhibitor scaffolds and other heterocyclic systems . The compound is commercially available as a liquid requiring inert atmosphere storage at 2–8°C, with standard purity specifications ranging from 95% to 97% across major chemical suppliers .

Why 4-Chloro-3-fluoro-2-methylpyridine Cannot Be Replaced by Common Analogs in Synthetic Sequences


Halogenated pyridine building blocks are not functionally interchangeable due to the profound influence of substitution pattern on both electronic properties and site-selective reactivity [1]. The 4-chloro-3-fluoro-2-methyl arrangement in this compound creates a distinct electronic environment that differs markedly from regioisomers such as 3-fluoro-2-methylpyridine (CAS 15931-15-4) or 4-chloro-2-methylpyridine (CAS 3678-62-4) . Substituting any analog would alter the nucleophilic aromatic substitution (SNAr) reactivity profile at the 4-position, potentially compromising subsequent cross-coupling efficiency or leading to unintended byproducts in multi-step syntheses [2]. The specific combination of electron-withdrawing fluorine at the 3-position and chlorine at the 4-position, coupled with the electron-donating 2-methyl group, establishes a unique reactivity gradient that cannot be replicated by mono-halogenated or differently substituted analogs.

Quantitative Differentiation Evidence for 4-Chloro-3-fluoro-2-methylpyridine (CAS 1195251-01-4)


Lipophilicity (LogP) Comparison: Enhanced Membrane Permeability Potential vs. Non-Halogenated Pyridines

4-Chloro-3-fluoro-2-methylpyridine exhibits a calculated LogP value of 2.18, representing a substantial increase in lipophilicity compared to the unsubstituted 2-methylpyridine (LogP ≈ 1.1) [1]. This LogP value positions the compound in a favorable range for passive membrane permeability (optimal LogP for CNS penetration typically 2–4) and distinguishes it from more polar mono-fluorinated analogs [2].

Lipophilicity Drug Design Physicochemical Properties

Topological Polar Surface Area (TPSA): Favorable CNS Drug-Likeness Profile

The topological polar surface area (TPSA) of 4-chloro-3-fluoro-2-methylpyridine is calculated to be 12.9 Ų, which falls well below the empirical threshold of 90 Ų for oral bioavailability and the 60–70 Ų threshold often cited for optimal CNS penetration [1]. This low TPSA value is a direct consequence of the specific halogenation pattern and compares favorably to more polar pyridine derivatives bearing additional heteroatoms or hydrogen-bond donors [2].

Drug-Likeness CNS Penetration Physicochemical Properties

pKa and Basicity: Altered Protonation State vs. Non-Halogenated Pyridines

The predicted pKa of 4-chloro-3-fluoro-2-methylpyridine is 2.95 ± 0.10, which is significantly lower than that of unsubstituted pyridine (pKa ≈ 5.2) and 2-methylpyridine (pKa ≈ 6.0) [1]. This reduction in basicity results from the combined electron-withdrawing effects of the 3-fluoro and 4-chloro substituents, which decrease the electron density on the pyridine nitrogen . The compound will exist predominantly in its neutral, unprotonated form at physiological pH (7.4), unlike more basic pyridine analogs that are partially protonated.

Basicity pKa Reactivity Physicochemical Properties

Physical Form and Storage Requirements: Practical Procurement Considerations

4-Chloro-3-fluoro-2-methylpyridine is supplied as a liquid with a predicted density of 1.264 ± 0.06 g/cm³ and a predicted boiling point of 155.9 ± 35.0 °C [1]. The compound requires storage under inert atmosphere (nitrogen or argon) at 2–8°C to maintain stability, as specified by multiple commercial suppliers . Standard commercial purity ranges from 95% to 97%, with 97% being the typical specification for research-grade material .

Storage Stability Procurement Handling

Optimal Application Scenarios for 4-Chloro-3-fluoro-2-methylpyridine (CAS 1195251-01-4)


Scaffold for CNS-Penetrant Kinase Inhibitor Development

The combination of LogP = 2.18 and TPSA = 12.9 Ų positions 4-chloro-3-fluoro-2-methylpyridine as an attractive scaffold for designing CNS-penetrant kinase inhibitors, particularly those targeting p38 MAP kinase as documented in prior derivatization studies . The low TPSA ensures favorable blood-brain barrier permeability potential, while the halogenation pattern provides synthetic handles for further elaboration via SNAr or cross-coupling reactions [1].

Site-Selective Suzuki-Miyaura Cross-Coupling Substrate

The 4-chloro substituent in 4-chloro-3-fluoro-2-methylpyridine serves as an effective leaving group for palladium-catalyzed cross-coupling reactions, while the 3-fluoro group remains intact under standard Suzuki-Miyaura conditions . This orthogonality enables sequential functionalization strategies in complex molecule synthesis, distinguishing it from analogs lacking differentiated halogen substituents [1].

Building Block for Fluorinated Heterocycle Libraries

Given its balanced lipophilicity (LogP = 2.18) and low polar surface area (12.9 Ų), 4-chloro-3-fluoro-2-methylpyridine is well-suited for generating diverse compound libraries with favorable drug-like physicochemical profiles . The compound can be elaborated via nucleophilic substitution at the 4-position or metal-catalyzed functionalization, providing access to structurally diverse analogs while maintaining the desirable 3-fluoro-2-methylpyridine core [1].

Agrochemical Intermediate with Tailored Physicochemical Properties

The predicted pKa of 2.95 and moderate lipophilicity (LogP = 2.18) make 4-chloro-3-fluoro-2-methylpyridine a suitable intermediate for agrochemical candidates requiring specific solubility and partitioning characteristics . The halogenation pattern provides resistance to metabolic degradation pathways that commonly affect non-fluorinated pyridine derivatives, potentially enhancing environmental persistence or bioavailability in target organisms [1].

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